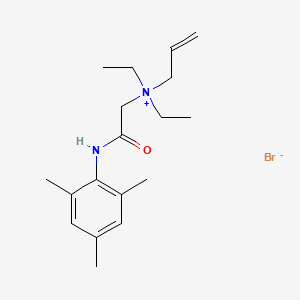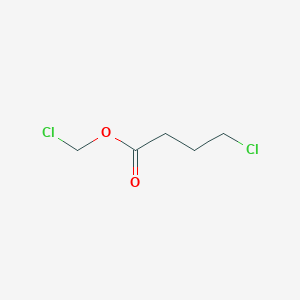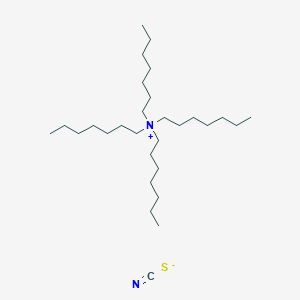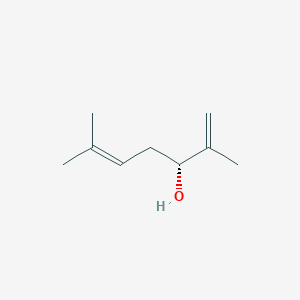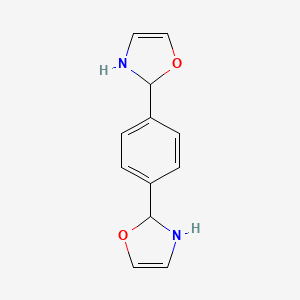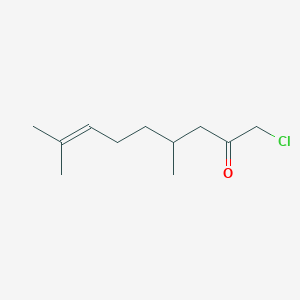
2(3H)-Furanone, 5-decyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 2(3H)-Furanone, 5-decyl- can be achieved through various synthetic routes. One common method involves the cyclization of hydroxy acids. The reaction conditions typically include the use of acidic catalysts to facilitate the cyclization process. Industrial production methods may involve the use of more efficient catalytic systems and optimized reaction conditions to increase yield and purity .
Análisis De Reacciones Químicas
2(3H)-Furanone, 5-decyl- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the lactone to its corresponding diol.
Substitution: Nucleophilic substitution reactions can occur at the lactone ring, leading to various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
2(3H)-Furanone, 5-decyl- has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of lactone chemistry and reactivity.
Medicine: Research into its biological activity has potential implications for the development of new pharmaceuticals.
Industry: It is used in the formulation of fragrances and flavors due to its pleasant aroma.
Mecanismo De Acción
The mechanism of action of 2(3H)-Furanone, 5-decyl- involves its interaction with specific molecular targets in the organisms that utilize it for chemical communication. The compound binds to olfactory receptors in insects, triggering behavioral responses. The exact molecular pathways involved in these processes are still under investigation, but it is known that the compound plays a crucial role in the mating and aggregation behaviors of certain beetle species .
Comparación Con Compuestos Similares
2(3H)-Furanone, 5-decyl- can be compared with other similar lactones, such as:
Gamma-decalactone: Another lactone with a similar structure but a shorter alkyl chain.
Gamma-dodecalactone: Similar in structure but with a different chain length.
Gamma-hexalactone: A smaller lactone with a shorter alkyl chain.
The uniqueness of 2(3H)-Furanone, 5-decyl- lies in its specific chain length, which influences its volatility and interaction with olfactory receptors, making it particularly effective in the chemical communication systems of certain beetles .
Propiedades
Número CAS |
83469-89-0 |
|---|---|
Fórmula molecular |
C14H24O2 |
Peso molecular |
224.34 g/mol |
Nombre IUPAC |
5-decyl-3H-furan-2-one |
InChI |
InChI=1S/C14H24O2/c1-2-3-4-5-6-7-8-9-10-13-11-12-14(15)16-13/h11H,2-10,12H2,1H3 |
Clave InChI |
FLHXQCACDMPAIZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC1=CCC(=O)O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl [(3,5-dinitrophenyl)methyl]carbamate](/img/structure/B14429094.png)

